Product packaging for 4-Methylbenzo[c]phenanthrene(Cat. No.:CAS No. 4076-40-8)

4-Methylbenzo[c]phenanthrene

Cat. No.: B1618815
CAS No.: 4076-40-8
M. Wt: 242.3 g/mol
InChI Key: SBDIEAITSKXPKN-UHFFFAOYSA-N
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Description

Contextual Significance within Polycyclic Aromatic Hydrocarbons (PAHs) Research

4-Methylbenzo[c]phenanthrene is a member of the vast class of organic compounds known as Polycyclic Aromatic Hydrocarbons (PAHs). PAHs consist of multiple fused aromatic rings and are formed from the incomplete combustion of organic materials such as coal, oil, gas, wood, and tobacco. concawe.euaccustandard.com They are ubiquitous environmental contaminants, with some classified as carcinogens or mutagens. concawe.eunih.gov The scientific interest in specific PAHs stems from the need to understand the structural nuances that drive their biological activity. nih.gov

The significance of this compound within this large family of compounds is multifaceted. Firstly, it is an alkylated PAH. Research suggests that alkylated PAHs can be more abundant in the environment than their parent compounds and may pose a greater threat to environmental and human health. nih.govresearchgate.net The position of the methyl group on the parent benzo[c]phenanthrene (B127203) structure significantly influences its biological activity.

Secondly, this compound possesses a unique structural feature. It is a type of helicene, a class of molecules where fused aromatic rings form a twisted, non-planar structure. nih.gov This three-dimensional geometry, specifically the distorted area known as the "fjord region," is a key point of interest. This region is where metabolic activation is often initiated, a critical step in the process that can lead to carcinogenesis. nih.gov The study of the electron density and bonding within this strained region helps researchers understand the mechanisms of PAH-induced toxicity. nih.gov

Finally, the analysis and quantification of this compound and its isomers in environmental samples present significant challenges. psu.edu Due to their similar molecular weights, separating these compounds chromatographically is difficult, which can lead to under or overestimation of their concentrations and associated toxicological risks in environmental assessments. psu.edu This analytical difficulty underscores the importance of developing more precise methods for its detection and study.

Overview of Historical and Contemporary Research Trajectories

Research into benzo[c]phenanthrene and its derivatives has a long history, with some of the earliest studies on related structures dating back to at least 1948. acs.org These initial investigations laid the groundwork for understanding the fundamental chemistry and properties of this class of PAHs.

Contemporary research has evolved to focus on more specific and complex aspects of this compound's behavior and effects. A major trajectory is in the field of toxicology and molecular biology. Recent studies, for instance, have used model organisms like zebrafish to investigate the developmental toxicity of various alkylated PAHs. In one such study, while 2- and 3-methylbenzo[c]phenanthrene (B1616289) caused morphological effects, this compound did not. nih.gov However, it was uniquely able to induce the expression of the cyp1a gene, which is involved in the metabolic processing of foreign compounds. nih.gov This finding highlights the subtle but critical differences that methyl group placement has on biological pathways.

Another significant area of modern research is environmental science. Scientists work to identify and quantify methylated PAHs like this compound in environmental matrices such as river sediments. psu.edu These studies are crucial for assessing pollution from petrogenic (oil-related) and pyrogenic (combustion-related) sources. The development of advanced analytical techniques, such as two-dimensional gas chromatography, is a key focus in order to accurately distinguish between the numerous isomers. psu.edu

Furthermore, the carcinogenic potential of this compound continues to be evaluated. It has been included in studies that develop Quantitative Structure-Activity Relationship (QSAR) models, which are computational methods used to predict the carcinogenicity of chemicals based on their molecular structure. nih.govbiochempress.com These models help prioritize chemicals for further toxicological testing. The compound's twisted helicene structure and the reactivity of its fjord region remain an active area of investigation in physical organic chemistry, seeking to link its physical properties to its biological activity. nih.gov

Research Data Tables

Table 1: Chemical and Physical Properties of this compound This table summarizes the basic identifiers and physical properties of the compound.

PropertyValueSource
CAS Number 4076-40-8 sigmaaldrich.com
Molecular Formula C₁₉H₁₄ sigmaaldrich.com
Molecular Weight 242.323 g/mol sigmaaldrich.com
Synonyms 8-Methyl-3:4-benzphenanthrene, Benzo(c)phenanthrene, 4-methyl- ncats.io

Table 2: Developmental Toxicity and Gene Expression of selected Methylated Benzo[c]phenanthrenes (BCPs) in Zebrafish Embryos This table presents comparative data on the biological effects of different methyl isomers of benzo[c]phenanthrene. The BMD₅₀ represents the benchmark dose at which a 50% response is observed.

CompoundMorphological/Behavioral EffectsBMD₅₀ (µM)cyp1a Gene Induction
2-Methylbenzo[c]phenanthrene Yes41.2No
3-Methylbenzo[c]phenanthrene Yes18.8No
This compound NoNot ApplicableYes
5-Methylbenzo[c]phenanthrene NoNot ApplicableNo
Source: Data compiled from a 2023 study on the developmental toxicity of alkylated PAHs. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14 B1618815 4-Methylbenzo[c]phenanthrene CAS No. 4076-40-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylbenzo[c]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14/c1-13-5-4-8-18-16(13)12-11-15-10-9-14-6-2-3-7-17(14)19(15)18/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDIEAITSKXPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC3=C(C2=CC=C1)C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193750
Record name Benzo(c)phenanthrene, 4-methyl-
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Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4076-40-8
Record name 4-Methylbenzo[c]phenanthrene
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Record name 4-Methylbenzo(C)phenanthrene
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Record name Benzo(c)phenanthrene, 4-methyl-
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Record name 4-METHYLBENZO(C)PHENANTHRENE
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Record name 4-Methylbenzo[c]phenanthrene
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Synthetic Methodologies and Reaction Pathways of 4 Methylbenzo C Phenanthrene

Approaches to the Benzo[c]phenanthrene (B127203) Core Skeleton

The construction of the fundamental four-ring benzo[c]phenanthrene structure is a critical first step. Various synthetic routes have been developed to achieve this, each with its own set of advantages and limitations.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful strategy for forming the benzo[c]phenanthrene core. This approach typically involves the creation of a precursor molecule that, under specific conditions, folds and forms the final ring system.

One of the most notable methods is the photodehydrocyclization of stilbene-type precursors . thieme-connect.de This reaction involves the irradiation of a 2-styrylnaphthalene derivative with UV light in the presence of an oxidizing agent, such as iodine, to induce cyclization and subsequent aromatization to yield the benzo[c]phenanthrene skeleton. thieme-connect.de This method has been successfully employed in the synthesis of various substituted benzo[c]phenanthrenes. thieme-connect.de

Another approach involves the intramolecular Friedel–Crafts reaction . thieme-connect.de This classic method can be used to annulate a naphthalene (B1677914) or biphenyl (B1667301) system with a suitable carbon chain, followed by an aromatization step to form the phenanthrene (B1679779) core. thieme-connect.de The specific starting materials and reaction conditions determine the final product.

Furthermore, photo-induced intramolecular quaternization has been utilized to synthesize azonia derivatives of benzo[c]phenanthrene, which can be further converted to the parent hydrocarbon. rsc.org This method involves the photochemical cyclization of precursor molecules containing a nitrogen atom. rsc.org

Dienone-Phenol Rearrangements in Benzo[c]phenanthrene Series

The dienone-phenol rearrangement is a classic organic reaction that has been applied to the synthesis of substituted benzo[c]phenanthrene derivatives. acs.orgwikipedia.org This acid-catalyzed rearrangement involves the conversion of a cyclohexadienone into a phenol. wikipedia.org

In the context of benzo[c]phenanthrene synthesis, a key intermediate is 2-keto-4a-methyl-2,4a,5,6-tetrahydrobenzo[c]phenanthrene. acs.org When this compound undergoes a dienone-phenol rearrangement, it can lead to two isomeric products: 1-acetoxy-4-methyl-5,6-dihydrobenzo[c]phenanthrene and 2-acetoxy-4-methyl-5,6-dihydrobenzo[c]phenanthrene. acs.orgresearchgate.net These products result from the competing migration of a methylene (B1212753) group and a methyl group, respectively. acs.org The structure of the 2-acetoxy derivative has been confirmed through its dehydrogenation to 2-hydroxy-4-methylbenzo[c]phenanthrene and subsequent independent synthesis. acs.org

The reaction mechanism and the factors influencing the migratory aptitude of different groups are of significant interest in understanding and controlling the outcome of this rearrangement. acs.orgwikipedia.org

Heck Coupling and Oxidative Photocyclization Pathways in Benzo[c]phenanthrene Synthesis

Modern synthetic methods, such as the Mizoroki-Heck coupling reaction followed by oxidative photocyclization , provide an efficient two-step sequence for the preparation of phenanthrene and benzo[c]phenanthrene derivatives. researchgate.netacademie-sciences.fr

The Heck coupling reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that is used to create a diarylethene intermediate. researchgate.netacademie-sciences.fr This intermediate, a stilbene (B7821643) analogue, is then subjected to oxidative photocyclization in the presence of an oxidizing agent like iodine to form the final polycyclic aromatic system. researchgate.netacademie-sciences.fr This approach has been successfully used to synthesize a variety of substituted phenanthrenes and has been extended to the synthesis of benzo[c]phenanthrene derivatives. researchgate.netacademie-sciences.frgrafiati.com For instance, methyl benzo[c]phenanthrene-2-carboxylate has been synthesized in high yield using this method. academie-sciences.fr

This two-step process is valued for its generally good yields, high purity of products, and the ability to introduce a variety of substituents onto the aromatic core. academie-sciences.fr

Targeted Methylation Strategies for Benzo[c]phenanthrenes

Introducing a methyl group at a specific position on the benzo[c]phenanthrene skeleton is crucial for synthesizing compounds like 4-Methylbenzo[c]phenanthrene.

One direct approach involves utilizing a methyl-substituted starting material in the synthesis of the benzo[c]phenanthrene core. For example, the synthesis of dibenzocorannulene has been approached starting from 5-methylbenzo[c]phenanthrene, which itself can be accessed from 2-methylnaphthalene. core.ac.uk

Another strategy involves the dienone-phenol rearrangement , as discussed earlier. The rearrangement of 2-keto-4a-methyl-2,4a,5,6-tetrahydrobenzo[c]phenanthrene can yield 4-methyl-substituted benzo[c]phenanthrene derivatives. acs.org

Furthermore, the impact of cytosine methylation on the interaction of benzo[c]phenanthrene diol epoxides with DNA has been studied. american.eduoup.com While not a direct synthetic method for this compound, this research highlights the importance of methylation in the biological activity of these compounds. american.eduoup.com Studies have shown that the presence of a methyl group on the phenanthrene ring can increase its potency in activating the aryl hydrocarbon receptor (AhR). nih.gov

Formation Mechanisms of Polycyclic Aromatic Hydrocarbons in Combustion Processes

Polycyclic aromatic hydrocarbons, including methylated derivatives like this compound, are known to form during the incomplete combustion of organic materials. ontosight.ai Understanding the mechanisms of their formation is critical for controlling their emissions.

The formation of PAHs in combustion environments is a complex process involving numerous chemical reactions. One of the key mechanisms is the Hydrogen-Abstraction/Acetylene-Addition (HACA) mechanism, which is instrumental in the growth of PAHs in high-temperature systems. uhmreactiondynamics.org However, other pathways are also significant, especially for the formation of larger and more complex PAHs.

Radical Addition Pathways and Phenanthrene Formation

Radical addition reactions play a crucial role in the formation and growth of PAHs. The formation of phenanthrene, the parent structure of benzo[c]phenanthrene, is a key step.

One significant pathway involves the reaction of the phenyl radical (C₆H₅•) with vinylacetylene (C₄H₄) . researchgate.net This reaction can lead to the formation of naphthalene, which can then undergo further reactions to form larger PAHs like phenanthrene. researchgate.net Another proposed mechanism for phenanthrene formation is through the reaction of the phenylethynyl radical (C₆H₅CC•) with benzene (B151609) (C₆H₆) . rsc.org This process involves a barrierless addition followed by cyclization and aromatization. rsc.org

The growth from smaller PAHs to larger ones also proceeds via radical pathways. For example, the reaction of naphthyl radicals (C₁₀H₇•) with vinylacetylene can lead to the formation of both anthracene (B1667546) and phenanthrene. researchgate.net The addition of C₂H₃ and C₄H₄ radicals to phenyl radicals has also been investigated as a pathway to phenanthrene. researchgate.netnih.gov Furthermore, the reaction of an indenyl radical with a cyclopentadienyl (B1206354) radical has been identified as an important step in phenanthrene formation in flames. llnl.gov These radical-mediated pathways are fundamental to understanding the complex mixture of PAHs generated during combustion.

Precursor(s)Reaction TypeProductReference
2-StyrylnaphthalenePhotodehydrocyclizationBenzo[c]phenanthrene thieme-connect.de
2-Keto-4a-methyl-2,4a,5,6-tetrahydrobenzo[c]phenanthreneDienone-Phenol Rearrangement1-Acetoxy-4-methyl- and 2-Acetoxy-4-methyl-5,6-dihydrobenzo[c]phenanthrene acs.org
Diarylethene (from Heck Coupling)Oxidative PhotocyclizationBenzo[c]phenanthrene derivative researchgate.net
Phenyl radical + VinylacetyleneRadical AdditionNaphthalene (intermediate to Phenanthrene) researchgate.net
Phenylethynyl radical + BenzeneRadical Addition/CyclizationPhenanthrene rsc.org
Naphthyl radical + VinylacetyleneRadical AdditionPhenanthrene/Anthracene researchgate.net

Molecular Growth Mechanisms for Bay-Region Methyl-Substituted PAHs

The formation and growth of polycyclic aromatic hydrocarbons (PAHs) are critical areas of study, particularly for those with methyl groups in sterically hindered "bay-regions," such as this compound. Research into the pyrolysis of n-alkane fuels provides insight into these mechanisms. In supercritical n-decane pyrolysis environments, where aliphatic growth species like methyl, ethylene (B1197577), and propene are abundant, bay-region methyl-substituted PAHs exhibit distinct molecular-growth pathways. researchgate.net

Studies using 4-methylchrysene (B135461) as a dopant have shown that its growth into PAHs with a higher number of rings primarily follows two routes that leverage the bay-region position of the methyl substituent. researchgate.net These pathways involve the formation of resonance-stabilized radicals, such as benzo[cd]fluoranthenyl radicals. These radicals can then react with species like methyl, propene, and 1-butene (B85601) to selectively produce larger, seven-ring benzindeno[1,2,3-cd]pyrenes. researchgate.net A key feature of this growth is the formation of an internal five-membered ring, which is a distinctive characteristic of PAH growth from bay-region methyl-substituted precursors in such environments. researchgate.net The general hydrogen abstraction-C2H2 addition (HACA) mechanism, a classical view of PAH growth, is now understood to predominantly produce cyclopentafused PAHs rather than only those with six-membered rings. nih.gov For PAHs with a bay region, acetylene (B1199291) addition to a radical site adjacent to this region is more likely to result in the closure of a new five-membered ring than in the addition of a second acetylene molecule. nih.gov

Synthesis of Partially Reduced and Functionalized this compound Derivatives

The synthesis of derivatives of this compound often involves multi-step procedures starting from more accessible precursors. Methods include intramolecular Friedel–Crafts reactions, photocyclization of stilbene-type molecules, and various coupling reactions. thieme-connect.de For instance, a general method for synthesizing benzo[c]phenanthrenes involves the Lewis acid-mediated cyclization of specific precursors or the photocyclization of ortho-methylated biaryl-2-carbaldehydes. thieme-connect.de

A versatile approach to functionalized benzo[c]phenanthrene derivatives involves the oxidative photocyclization of substituted diarylethylenes. academie-sciences.fr This method has been used to prepare methyl benzo[c]phenanthrene-2-carboxylate in high yield. academie-sciences.fr The resulting ester can then serve as a key intermediate for further functionalization. academie-sciences.fr

Table 1: Example of Functionalization Reaction

Reactant 1 Reactant 2 Base Solvent Product Yield
Methyl benzo[c]phenanthrene-2-carboxylate Acetophenone Sodium Hydride THF 1-(benzo[c]phenanthren-2-yl)-3-phenylpropane-1,3-dione 70%

Source: academie-sciences.fr

Preparation of Ketones and Ketals in the Benzo[c]phenanthrene Series

Ketones and their protected forms, ketals, are important intermediates in the functionalization of the benzo[c]phenanthrene scaffold. One approach involves the ring transformation of piperidone-functionalized oxaheterocycles to create partially reduced N-substituted benzo[c]phenanthrene piperidone ethylene ketals. sorbonne-universite.fr These ketals can subsequently be deprotected using formic acid to yield the corresponding piperidone derivatives. sorbonne-universite.fr

Another route to obtain ketones in this series is through the reaction of lithiated benzo[c]phenanthrene intermediates with electrophiles like benzonitrile, followed by acidic hydrolysis. google.com Furthermore, Friedel-Crafts reactions involving unsaturated ketones provide a convenient pathway to partially reduced benzo[c]phenanthrenes, as well as their related ketals and ketones. acs.org The synthesis of 2,11-dibromobenzo[c]phenanthrene, for example, proceeds through an intermediate ketone which is converted to an epoxide and then aromatized. google.com

Synthetic Routes to Helicene Derivatives and Related Structures

Benzo[c]phenanthrene and its derivatives are precursors for the synthesis of helicenes—ortho-fused polycyclic aromatic compounds with inherent helical chirality. The most prominent method for this transformation is the Mallory photocyclization of stilbene-type precursors. thieme-connect.deresearchgate.net This photochemical pathway is valued for its mild reaction conditions and compatibility with various functional groups. researchgate.net This method has been successfully applied to synthesize various alkyl-substituted benzo[c]phenanthrenes and chrysenes. acs.org

More complex, bowl-shaped structures known as bucky-bowls can also be synthesized from benzo[c]phenanthrene derivatives. The synthesis of dibenzocorannulene has been achieved starting from 5-methylbenzo[c]phenanthrene. core.ac.uk This multi-step process involves naphthoannulation followed by the formation of a gem-dibromoalkene precursor. The key step is a flash vacuum pyrolysis (FVP) that induces a double cyclization to form the final bowl-shaped molecule. core.ac.uk

Table 2: Spectral Data for Dibenzocorannulene Derived from 5-Methylbenzo[c]phenanthrene

Property Data
Melting Point >250 °C (decomposition)
UV (λmax in MeOH) 319 nm, 272 nm, 257 nm (shoulder), 242 nm (shoulder)
Mass Spectrometry (m/z) 350 (M+)

Source: core.ac.uk

Molecular Structure, Conformation, and Intermolecular Interactions of 4 Methylbenzo C Phenanthrene

Structural Complexity and Fused Ring Architecture of 4-Methylbenzo[c]phenanthrene

This compound, which also goes by the name 4-methyl- oup.comhelicene, is a polycyclic aromatic hydrocarbon with the molecular formula C₁₉H₁₄. researchgate.netuni.luchemspider.com Its architecture is composed of four ortho-fused benzene (B151609) rings, creating a phenanthrene (B1679779) core with an additional benzene ring fused in an angular fashion. nih.govebi.ac.ukvaia.com This fusion pattern results in significant steric hindrance, particularly in the cove-like area known as the "fjord region". researchgate.netnih.govresearchgate.net The presence of a methyl group at the 4-position further exacerbates this steric crowding. acs.org Unlike simpler PAHs such as phenanthrene which are planar, the steric repulsion between the terminal rings of this compound forces the molecule to adopt a distorted, non-planar helical shape. thieme-connect.deup.pt Despite this deviation from planarity, the molecule substantially retains its aromatic character. researchgate.netacs.orgacs.org

PropertyData
Molecular Formula C₁₉H₁₄
Molar Mass 242.32 g/mol
Common Names This compound, 4-methyl- oup.comhelicene
Core Structure Benzo[c]phenanthrene (B127203)
Key Structural Feature Fused four-ring system with a methyl group in the fjord region

Twisted Geometry and Non-Planarity in Helicene-Type Polycyclic Aromatic Hydrocarbons

This compound belongs to the class of compounds known as helicenes, which are characterized by their screw-shaped, chiral skeletons formed by ortho-fused aromatic rings. oup.comacs.orgacs.org The non-planarity of these molecules is their defining feature and arises from the intramolecular steric repulsion between the terminal aromatic rings that are forced into close proximity. thieme-connect.deresearchgate.net This strain results in a highly twisted geometry. researchgate.netnih.govacs.org

In the parent compound, benzo[c]phenanthrene (also known as oup.comhelicene), the distortion creates an angle of approximately 27° between the planes of the two outer rings. acs.org The addition of methyl groups in sterically hindered positions, such as in 1,4-dimethylbenzo[c]phenanthrene, increases this dihedral angle to 37°, indicating a more pronounced twist. acs.org This significant deviation from a flat structure is a hallmark of helicenes and related contorted aromatic systems, which contort to relieve the severe strain in the crowded fjord region. acs.orgwikipedia.org

Intramolecular Interactions within this compound

The distorted helical structure of this compound gives rise to unique interactions within the molecule itself, particularly within the sterically crowded fjord region.

Characterization of C-H···H-C Hydrogen-Hydrogen Bonding in the Fjord Region

A direct consequence of the twisted geometry in this compound is the close proximity of hydrogen atoms across the fjord region. nih.govacs.orgacs.org This proximity facilitates an unusual intramolecular interaction known as a C-H···H-C hydrogen-hydrogen bond. researchgate.netresearchgate.net This type of bonding is distinct from dihydrogen bonding, as it occurs between two hydrogen atoms that both carry a small positive partial charge (δ+). researchgate.netacs.orgacs.org

Topological analysis of the electron density, using the Quantum Theory of Atoms in Molecules (QTAIM), has been employed to characterize this interaction. researchgate.netresearchgate.net These studies confirm the presence of a bond path between the two proximate hydrogen atoms, signifying a stable bonding interaction. This H-H bonding has been observed experimentally in X-ray diffraction studies of 4-methyl- oup.comhelicene. researchgate.net Theoretical calculations for similar intramolecular C-H···H-C interactions have shown H···H distances to be as short as approximately 1.98 Å. researchgate.net

Interaction ParameterDescription
Type Intramolecular Hydrogen-Hydrogen Bonding (H-H Bonding)
Location Fjord Region
Atoms Involved C-Hδ+···δ+H-C
Nature Stabilizing interaction resulting from steric compression

Intermolecular Interactions Governing Crystalline Packing of this compound

The arrangement of this compound molecules in the solid state is dictated by a variety of intermolecular interactions. researchgate.netnih.govacs.org The non-planar, helical shape of the molecule prevents the efficient, co-planar π-π stacking that is common for flat aromatic molecules. Instead, the crystal packing is governed by a combination of other, weaker noncovalent forces.

Interaction TypeRole in Crystal Packing
C-H···π Interactions Key attractive forces between molecules.
Van der Waals Forces General non-specific interactions contributing to cohesion.
π-π Stacking Limited or distorted due to the non-planar molecular shape.

Chiral Recognition and Optical Stability of Enantiomeric Forms of Benzo[c]phenanthrene Derivatives

The helical structure of this compound and other helicenes is inherently chiral, meaning the molecule is non-superimposable on its mirror image. oup.comacs.org These two forms are designated as (P) for the right-handed helix and (M) for the left-handed helix. acs.org While the parent benzo[c]phenanthrene has a relatively low energy barrier for the interconversion of its enantiomers, the introduction of bulky substituents can significantly enhance their optical stability. thieme-connect.de For instance, the methyl group in this compound increases the steric barrier, making the separation of its enantiomers more feasible than for the unsubstituted parent. acs.org

This chirality leads to the phenomenon of chiral recognition, where a chiral molecule interacts differently with the enantiomers of another chiral compound. researchgate.net In the context of helicenes, studies have often shown a tendency for homochiral recognition, where molecules of the same helicity form more stable complexes or aggregates than those of opposite helicity. researchgate.netresearchgate.net This has been observed in various processes, including crystallization, self-aggregation, and the formation of double-helical structures. researchgate.netresearchgate.net The ability of benzo[c]phenanthrene derivatives to engage in these specific chiral interactions is a direct result of their unique three-dimensional and helical molecular shape. uzh.ch

Electronic and Optical Properties of 4 Methylbenzo C Phenanthrene and Its Derivatives

Absorption Spectroscopy Studies (e.g., UV-Visible Absorption)

The UV-Visible absorption spectra of benzo[c]phenanthrene (B127203) and its derivatives are characterized by multiple bands, reflecting the electronic transitions within their π-conjugated systems. The size and nature of this conjugated system have a significant influence on the absorption wavelengths and intensities. shimadzu.com As the number of fused rings in a polycyclic aromatic hydrocarbon increases, the absorption peaks tend to shift to longer wavelengths. shimadzu.com

For many benzo[c]phenanthrene derivatives, absorption occurs entirely within the ultraviolet region. researchgate.net For instance, certain polycyclic aromatic hydrocarbons derived from benzo[c]phenanthrene show maximum absorption (λmax) in the range of 281-285 nm. researchgate.net Similarly, studies on functionalized phenanthrene (B1679779) derivatives report intense absorption bands located between 250 and 275 nm, with several less intense bands extending up to 380 nm. researchgate.net The parent compound, phenanthrene, exhibits a characteristic absorption peak at 252 nm in cyclohexane. photochemcad.com

Functional academie-sciences.frhelicenes, which share structural motifs with benzo[c]phenanthrene, have been investigated in various solvents, and their optical gap energy has been estimated to be less than 3.28 eV. academie-sciences.frfao.org

UV-Visible Absorption Data for Phenanthrene and Related Derivatives
CompoundSolventAbsorption Maxima (λmax, nm)Molar Extinction Coefficient (ε, M⁻¹·cm⁻¹)
PhenanthreneCyclohexane25269200 photochemcad.com
Benzo[c]phenanthrene DerivativesNot Specified281-285Not Specified
Fluorophenanthrene DerivativesChloroform250-275~69200-93900 researchgate.net

Photoluminescence and Fluorescence Properties

The emission properties of benzo[c]phenanthrene derivatives are notable, often displaying fluorescence in the visible region of the spectrum despite their absorption being confined to the UV range. researchgate.net This significant Stokes shift is a key characteristic of these compounds. For example, while absorbing at 281-285 nm, some derivatives fluoresce at 410-422 nm. researchgate.net

Many derivatives, including functionalized academie-sciences.frhelicenes, exhibit emissions in the blue region of the visible spectrum. academie-sciences.frfao.org The introduction of various functional groups can lead to either blue or red-shifted emissions. researchgate.net The parent compound, phenanthrene, has a reported emission peak at 365 nm. aatbio.com

Quantum Yield Investigations of Benzo[c]phenanthrene Hybrids

The efficiency of the fluorescence process, known as the quantum yield (Φfl), is a critical parameter for optoelectronic applications. For a series of novel functionalized phenanthrene-like derivatives, quantum yields have been reported to range from 0.07 to 0.21. researchgate.net

Studies on specific hybrids, such as phenanthrenyl-substituted benzoquinolizinium derivatives, have shown a strong dependence of the quantum yield on the solvent environment. For one such derivative, the quantum yield was lowest in water (Φfl = 0.012) and highest in 1-Butanol (Φfl = 0.14). semanticscholar.org Research on benzofuran-phenanthrene and benzofuran-pyrene hybrids has also provided insights, showing that while benzofuran annulation could enhance the quantum yield, the addition of a methyl group could lead to a reduction. researchgate.net

Fluorescence Quantum Yields (Φfl) of a Benzoquinolizinium Derivative in Various Solvents semanticscholar.org
SolventFluorescence Quantum Yield (Φfl)
Water (H₂O)0.012
Methanol (MeOH)0.026
Ethanol (EtOH)0.052
2-Propanol (2-PrOH)0.081
1-Butanol (1-BuOH)0.14
Acetonitrile (MeCN)0.025
Dimethyl sulfoxide (DMSO)0.017

Solvatochromic Effects on the Spectral Behavior of Benzo[c]phenanthrene Derivatives

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a prominent feature of certain benzo[c]phenanthrene derivatives. This effect is particularly pronounced in their fluorescence spectra, a phenomenon known as fluorosolvatochromism.

For example, biaryl derivatives like 8-(phenanthren-9-yl)benzo[c]quinolizinium exhibit absorption properties that are largely independent of the solvent. semanticscholar.org However, their emission spectra show significant blue shifts in polar, protic solvents compared to aprotic, polar solvents. semanticscholar.org This behavior is attributed to a photoinduced charge shift mechanism. semanticscholar.org In contrast, some benzofuran-pyrene hybrids have been found to have absorption and emission spectra that are not noticeably affected by solvent polarity. researchgate.net

Emission Maxima (λem) of a Benzoquinolizinium Derivative in Various Solvents semanticscholar.org
SolventEmission Maximum (λem, nm)
Water (H₂O)503
Methanol (MeOH)565
Ethanol (EtOH)570
2-Propanol (2-PrOH)573
1-Butanol (1-BuOH)573
Tetrahydrofuran (THF)580
Acetonitrile (MeCN)599
Dimethyl sulfoxide (DMSO)610

Optical Activity and Circular Dichroism of Phenanthrene-Type Compounds

The non-planar, helical structure inherent to benzo[c]phenanthrene and many of its derivatives can lead to chirality and, consequently, optical activity. This property is the ability of a chiral molecule to rotate the plane of polarized light. khanacademy.org The study of optical activity and electronic circular dichroism (ECD) provides valuable information about the three-dimensional structure and electronic transitions of these molecules. researchgate.net

Early research dating back to 1948 investigated the optical activity of compounds such as 4-(1-methyl-benzo[c]phenanthryl)-acetic acid and 1-methylbenzo[c]phenanthrene. nih.govacs.org Later studies focused on the circular dichroism and absolute configuration of benzo[c]phenanthrene derivatives. rsc.org More recent theoretical work on bis-phenanthrenes has used methods like time-dependent density functional theory (TDDFT) to calculate and interpret their absorption and ECD spectra. rsc.org These studies have found that the interplay between localized electronic excitations and inter-chromophore charge-transfer excitations can have irregular effects on the positive and negative extrema of the ECD spectra. rsc.org

Photochemical Reactivity and Transformations of Benzo[c]phenanthrenes

The rich electron density of the aromatic system in benzo[c]phenanthrenes makes them amenable to various chemical transformations, including photochemical reactions. These reactions allow for the late-stage introduction of functional groups onto the helicene scaffold, which is desirable for fine-tuning the properties of the target compounds. uni-regensburg.de

Methods for functionalization include visible-light-mediated photoredox catalysis. uni-regensburg.de Bromo-substituted helicenes, for instance, can be activated by visible light in the presence of a base to generate helicenyl radicals, which can then react with various trapping agents to form new C-C and C-heteroatom bonds. uni-regensburg.deacs.org Direct C-H bond functionalization under oxidative photoredox conditions is also a viable strategy. uni-regensburg.de

Photooxidation Pathways for Functionalacademie-sciences.frHelicenes

A key photochemical pathway for the synthesis of functionalized helicenes, which are structurally related to benzo[c]phenanthrenes, involves photooxidation. fao.orgacademie-sciences.fr A simple and effective two-step photochemical approach has been developed to produce novel functional academie-sciences.frhelicenes. academie-sciences.fracademie-sciences.fr

The process begins with a Knoevenagel condensation of p-substituted phenylacetonitriles with an appropriate aldehyde (like 2-naphthaldehyde) to form α,β-unsaturated nitrile precursors. academie-sciences.fr The subsequent step is an intramolecular photocyclization of these precursors, which proceeds via a photooxidation mechanism to yield the final helicene product. academie-sciences.fracademie-sciences.fr This method has been used to introduce various functional groups onto the helicene framework. academie-sciences.fr Furthermore, photooxidative transformations have been used on substituted helicenes to introduce groups such as bromo, cyano, and phosphonate moieties with high regioselectivity. acs.org

Photochemical Cyclodehydrogenation Reactions in Azobenzene and Stilbene (B7821643) Analogues

Photochemical cyclodehydrogenation is a key reaction in the synthesis of polycyclic aromatic hydrocarbons, including phenanthrenes and their derivatives. The most well-known example of this reaction is the Mallory reaction, which involves the formation of a phenanthrene ring from a stilbene precursor upon irradiation with ultraviolet light. This reaction proceeds through the photoisomerization of the trans-stilbene to the cis-stilbene, which then undergoes an intramolecular cyclization to form a dihydrophenanthrene intermediate. Subsequent oxidation, typically facilitated by an oxidizing agent like iodine, leads to the aromatic phenanthrene product.

While the direct photochemical cyclodehydrogenation of a specific stilbene analogue to form 4-Methylbenzo[c]phenanthrene is a specialized synthetic route, the principles of the Mallory reaction are broadly applicable. The reaction is compatible with a variety of substituents on the stilbene core, including methyl groups. For instance, the oxidative cyclization of methyl-substituted stilbenes has been shown to produce methylphenanthrenes. nih.gov The position of the methyl group on the resulting phenanthrene is determined by its position on the initial stilbene molecule. nih.gov

The general mechanism for the photocyclization of stilbenes involves the following steps nih.govbeilstein-journals.org:

Photoisomerization of the (E)-stilbene to the reactive (Z)-stilbene.

Photocyclization of the (Z)-olefin to a dihydrophenanthrene intermediate.

Oxidation of the dihydrophenanthrene to the final phenanthrene product, often using iodine, which is regenerated by an oxidant like oxygen. nih.gov

This methodology has been successfully applied to the synthesis of various functionalized phenanthrenes. beilstein-journals.orgbeilstein-journals.org The reaction conditions, such as the choice of solvent and oxidizing agent, can be optimized to improve the yield of the desired product. beilstein-journals.orgbeilstein-journals.org While azobenzene analogues can also undergo cyclodehydrogenation to form benzo[c]cinnolines, the focus for synthesizing carbo-aromatic systems like this compound lies with stilbene-type precursors.

Research into Optoelectronic Applications of Benzo[c]phenanthrene Derivatives

Derivatives of benzo[c]phenanthrene are of significant interest in the field of materials science due to their unique photophysical properties, which make them promising candidates for various optoelectronic applications. benthamdirect.comingentaconnect.comresearchgate.net Research has focused on their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. academie-sciences.fracademie-sciences.fr

One of the key features of certain benzo[c]phenanthrene derivatives is their strong fluorescence in the blue region of the visible spectrum. benthamdirect.com This is a highly sought-after characteristic for OLEDs, as stable and efficient blue emitters are essential for full-color displays and lighting applications. The photoluminescent and electroluminescent properties of these compounds are central to their potential use as emitters in OLEDs. academie-sciences.fracademie-sciences.fr

A notable property of some synthesized benzo[c]phenanthrene derivatives is their unusually large Stokes shift. benthamdirect.comingentaconnect.comresearchgate.net The Stokes shift is the difference between the maximum wavelengths of absorption and emission. A large Stokes shift is advantageous in emissive applications as it can minimize self-absorption, where emitted light is reabsorbed by the material itself, which can reduce the efficiency of a device. For certain benzo[c]phenanthrene derivatives, absorption occurs entirely in the UV region, while fluorescence is observed in the blue part of the visible spectrum. benthamdirect.com

Below is a table summarizing the photophysical properties of representative benzo[c]phenanthrene derivatives as reported in the literature.

PropertyValueReference
Absorption Maximum (λmax)281-285 nm benthamdirect.com
Emission Wavelength410-422 nm benthamdirect.com
Stokes Shift (Energy)1.32-1.39 eV benthamdirect.comingentaconnect.comresearchgate.net
Stokes Shift (Wavenumber)10756-11256 cm-1 benthamdirect.comresearchgate.net
Emission ColorBlue benthamdirect.com

Advanced Theoretical and Computational Chemistry Studies of 4 Methylbenzo C Phenanthrene

Electron Density Topological Analysis of 4-Methylbenzo[c]phenanthrene

The topological analysis of electron density, primarily through the Quantum Theory of Atoms in Molecules (QTAIM), offers profound insights into the chemical bonding and structure of molecules like this compound. This method analyzes the topology of the electron density function (ρ(r)) to partition a molecule into atomic basins, providing a quantum mechanical definition of an atom in a molecule. Key to this analysis are the critical points (CPs) in the electron density, where the gradient of the density is zero.

For a molecule such as this compound, which possesses a sterically crowded "fjord region" due to the proximity of the methyl group and a hydrogen atom on the adjacent benzene (B151609) ring, QTAIM can elucidate the nature of both covalent bonds and non-covalent interactions. The analysis focuses on bond critical points (BCPs), which exist between two chemically bonded atoms. The properties at these BCPs, such as the electron density (ρb), its Laplacian (∇²ρb), and the total energy density (Hb), characterize the nature of the interaction.

In typical covalent bonds, such as the C-C bonds within the aromatic rings of this compound, one expects high values of ρb and a negative Laplacian (∇²ρb < 0), indicating a concentration of electron density characteristic of a shared interaction. Conversely, for non-covalent, closed-shell interactions (like van der Waals forces or steric repulsion), ρb is low and the Laplacian is positive (∇²ρb > 0), signifying electron density depletion.

In the fjord region of this compound, QTAIM analysis can identify BCPs corresponding to strained C-C bonds and potentially reveal non-covalent interactions arising from steric hindrance. The distortion from planarity in this region would be reflected in the bond paths and the values of the topological parameters. For instance, the C-C bonds in the distorted region may exhibit lower electron density and altered Laplacian values compared to those in the less strained, planar portions of the molecule.

Table 1: Representative Topological Properties at Bond Critical Points (BCPs) for Interactions in PAHs

Interaction Type Electron Density (ρb) (a.u.) Laplacian of Electron Density (∇²ρb) (a.u.) Total Energy Density (Hb) (a.u.) Classification
Aromatic C-C Bond > 0.20 < 0 < 0 Shared (Covalent)
Strained C-C Bond 0.15 - 0.20 < 0 < 0 Strained Shared

Note: The values in this table are illustrative for polycyclic aromatic hydrocarbons and are not specific experimental data for this compound.

Quantum Chemical Calculations (e.g., G3(MP2, CC), DFT Methods)

High-accuracy quantum chemical calculations are indispensable for determining the thermochemical properties of complex organic molecules like this compound. Composite methods, such as the Gaussian-n (Gn) theories, and Density Functional Theory (DFT) are prominently used for this purpose.

Gaussian-3 (G3) Theory: G3 and its variants like G3(MP2,CC) are multi-step methods designed to approximate high-level correlation and large basis set results with reduced computational cost. They achieve high accuracy by combining results from several calculations at different levels of theory and basis sets, along with empirical corrections. For a molecule of the size of this compound, these methods can provide reliable enthalpies of formation, atomization energies, and ionization energies, often approaching "chemical accuracy" (within 1-2 kcal/mol of experimental values).

Density Functional Theory (DFT): DFT methods, particularly with hybrid functionals like B3LYP or meta-hybrid functionals like M06-2X, offer a computationally efficient alternative for studying large molecules. These methods are widely used for geometry optimization, frequency calculations, and determining relative energies of isomers and transition states. For PAHs, functionals that properly account for non-covalent interactions are crucial for accurately modeling the distorted fjord region of this compound. The accuracy of DFT methods can be benchmarked against higher-level calculations or experimental data when available.

Computational methods are critical for mapping the potential energy surfaces (PES) of chemical reactions involving this compound. This includes studying its formation mechanisms, such as gas-phase radical-radical reactions, and its metabolic activation pathways. By calculating the energies of reactants, intermediates, transition states, and products, a detailed understanding of reaction kinetics and thermodynamics can be achieved.

Table 2: Illustrative Energetics for a Hypothetical Phenanthrene (B1679779) Formation Pathway

Species Description Relative Energy (kJ/mol)
R1 + R2 Separated Radicals 0
i1 Initial Adduct (Intermediate) -298
TS1 Transition State for H-shift -86
i2 H-shifted Intermediate -100
TS2 Transition State for Cyclization +150

Note: This data is based on analogous reaction pathways for phenanthrene synthesis and serves as an illustrative example.

Aromaticity Analysis in Non-Planar Polycyclic Aromatic Hydrocarbon Systems

The concept of aromaticity is central to the chemistry of PAHs. For planar systems, Hückel's rule (4n+2 π-electrons) is a simple and effective predictor. However, for non-planar systems like this compound, the analysis is more complex. The steric strain in the fjord region forces the molecule to adopt a helical, non-planar conformation. This distortion affects the overlap of p-orbitals, which is fundamental to π-electron delocalization and, consequently, aromaticity.

Several computational metrics are used to quantify aromaticity in such systems:

Nucleus-Independent Chemical Shift (NICS): This popular method calculates the magnetic shielding at the center of an aromatic ring. Large negative values are indicative of strong diatropic ring currents and aromatic character. NICS scans can be performed across the molecular framework to map regions of local aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths within a ring from an ideal aromatic value. A HOMA value of 1 indicates a fully aromatic system, while values approaching 0 suggest a non-aromatic structure.

Electron Delocalization Indices: Methods based on QTAIM can calculate delocalization indices, which measure the number of electrons shared between atomic basins. These indices provide a quantitative measure of electron sharing and conjugation.

Quantitative Structure-Activity Relationships (QSAR) for Biological Interactions of Methylated PAHs

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity. For methylated PAHs like this compound, QSAR studies are crucial for predicting properties such as carcinogenicity and toxicity without extensive animal testing. These models are built on the principle that the structure of a molecule, encoded by various molecular descriptors, determines its activity.

One powerful approach in QSAR for methylated PAHs involves the use of topological descriptors. These are numerical parameters derived from the graph representation of a molecule, which encode information about size, shape, branching, and connectivity.

Distance Matrices: The distance matrix of a molecular graph contains the shortest path distances between all pairs of atoms. From this matrix, numerous descriptors, such as the Wiener index (sum of all distances), can be calculated.

Topological Indices: A wide variety of indices can be computed, including those based on local graph invariants, which consider the immediate environment of each atom.

These descriptors are used as independent variables in multilinear regression analysis to build a model that predicts a specific biological activity (e.g., carcinogenic potency). The quality of the QSAR model is assessed by its statistical significance and predictive power on a test set of compounds. Studies have shown that models based on topological descriptors can achieve high accuracy (around 80%) in predicting the carcinogenic activity of methylated PAHs.

Table 3: Example of Topological Descriptors Used in PAH QSAR Studies

Descriptor Type Example Information Encoded
Distance-based Wiener Index Molecular size and compactness
Connectivity-based Randić Index Degree of branching

Molecular Quantum Similarity Measures (MQSM) offer an alternative, descriptor-independent approach to QSAR. Instead of describing a molecule with a set of predefined parameters, this method quantifies the similarity between pairs of molecules based on a fundamental quantum mechanical property, typically the electron density.

The core idea is to compute a similarity index between a target molecule and a reference compound with known activity. This index reflects how similar their electron distributions are. By constructing a matrix of these similarity indices for a set of compounds, it is possible to build QSAR models that correlate similarity with biological activity.

This approach is particularly powerful because the electron density governs a molecule's reactivity and interaction potential. MQSM can capture subtle differences in electronic structure that might be missed by traditional descriptors. For methylated PAHs, MQSM can effectively quantify the electronic impact of methyl group substitution and geometric distortion on the molecule's ability to interact with biological targets like DNA or metabolic enzymes.

Theoretical Predictions and Correlations of Spectroscopic Properties

Advanced theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of complex molecules like this compound. These methods, primarily rooted in Density Functional Theory (DFT), allow for the calculation of nuclear magnetic resonance (NMR) spectra, electronic transitions corresponding to ultraviolet-visible (UV-Vis) absorption, and other spectroscopic parameters. While specific, detailed computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the established methodologies for polycyclic aromatic hydrocarbons (PAHs) provide a robust framework for accurate predictions and correlations with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Predictions

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational chemistry in structural elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors, which are then converted into chemical shifts.

The typical computational workflow for predicting the NMR spectrum of this compound would involve:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. This is crucial as chemical shifts are sensitive to the precise geometric arrangement of atoms. DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), are standard for this step.

Shielding Calculation: Using the optimized geometry, the GIAO method is employed at the same or a higher level of theory to calculate the isotropic magnetic shielding constants for each nucleus.

Chemical Shift Calculation: The calculated shielding values are referenced against the shielding constant of a standard compound, typically Tetramethylsilane (TMS), computed at the identical level of theory. The chemical shift (δ) is obtained using the formula: δ = σ_ref - σ_sample.

For this compound, theoretical calculations would be expected to reveal distinct chemical shifts for the 13 aromatic protons and 19 carbon atoms. The position of the methyl group at the C4 position breaks the symmetry of the parent benzo[c]phenanthrene (B127203) molecule, making all aromatic carbon and hydrogen atoms chemically non-equivalent. The methyl protons would be predicted to appear in the upfield region (typically 2.5-3.0 ppm), while the aromatic protons would be in the downfield region (7.5-9.0 ppm). The carbons of the methyl group would have a characteristic shift around 20-25 ppm. The accuracy of these predictions is generally high, with modern DFT methods often achieving a mean absolute error of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C shifts, which is sufficient to aid in the assignment of experimental spectra.

Table 1: Standard Computational Methodology for NMR Prediction
ParameterMethod/Level of TheoryPurpose
Geometry OptimizationDFT (e.g., B3LYP/6-311++G(d,p))To find the most stable molecular conformation.
NMR CalculationGIAOTo calculate isotropic magnetic shielding constants.
Reference StandardTetramethylsilane (TMS)To convert shielding constants to chemical shifts (ppm).
Solvent EffectsPCM or SMD modelsTo simulate the influence of a solvent environment on chemical shifts.

Ultraviolet-Visible (UV-Vis) Spectroscopy Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for predicting the electronic absorption spectra of organic molecules. It calculates the energies of vertical electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in a UV-Vis spectrum.

A TD-DFT study on this compound would predict several key parameters:

Absorption Wavelengths (λ_max): The energies of the electronic transitions are used to calculate the wavelengths of maximum absorption.

Oscillator Strengths (f): This value is calculated for each transition and is proportional to the intensity of the corresponding absorption band. Transitions with high oscillator strengths are expected to be prominent in the experimental spectrum.

Molecular Orbital Contributions: The analysis reveals which molecular orbitals (e.g., Highest Occupied Molecular Orbital, HOMO; Lowest Unoccupied Molecular Orbital, LUMO) are involved in each electronic transition, providing insight into their nature (e.g., π → π* transitions).

For PAHs like benzo[c]phenanthrene and its derivatives, the UV-Vis spectrum is characterized by multiple bands arising from π → π* transitions. The introduction of a methyl group is a weak perturbation and is expected to cause small bathochromic (red) shifts in the absorption bands compared to the parent molecule due to its electron-donating inductive effect. TD-DFT calculations, often using a functional like B3LYP or CAM-B3LYP with an appropriate basis set, can accurately model these subtle shifts. The correlation between theoretical and experimental λ_max values is often excellent, with deviations typically within 10-20 nm, allowing for confident interpretation of the experimental spectrum.

Table 2: Standard Computational Methodology for UV-Vis Prediction
ParameterMethod/Level of TheoryPurpose
MethodologyTime-Dependent DFT (TD-DFT)To calculate vertical electronic transition energies and intensities.
FunctionalHybrid (e.g., B3LYP) or Range-Separated (e.g., CAM-B3LYP)To accurately describe electronic excited states.
Basis Sete.g., 6-311++G(d,p)To provide a flexible description of electron distribution.
Predicted Propertiesλ_max, Oscillator Strength (f), Involved Molecular OrbitalsTo construct a theoretical spectrum and understand transition character.

By correlating these highly detailed theoretical predictions with experimental results, researchers can unambiguously assign spectral features, confirm molecular structures, and gain a deeper understanding of the electronic properties of this compound.

Environmental Occurrence, Distribution, and Analytical Methodologies for 4 Methylbenzo C Phenanthrene

Sources and Formation of 4-Methylbenzo[c]phenanthrene in Environmental Samples

The presence of this compound in the environment is primarily linked to thermal processes involving organic materials.

Polycyclic aromatic hydrocarbons, including their alkylated derivatives like this compound, are products of pyrolysis formed during the incomplete combustion or heating of organic matter, such as fossil fuels and other natural products. epa.gov The formation of complex PAH mixtures can occur at temperatures above 300°C, with maximum yields typically observed between 700-900°C. epa.gov The mechanisms of PAH formation are complex and can involve reactions based on acetylene (B1199291) addition, vinylacetylene addition, and radical reactions. researchgate.net These processes lead to the creation of larger, more complex PAH structures from simpler organic compounds. researchgate.net

Anthropogenic activities are the major sources of PAHs in the environment. nih.gov Industrial emissions and vehicle exhaust are considered significant contributors to ambient air pollution with these compounds. eeer.org Monitoring studies in large industrial areas have confirmed the presence of various PAHs, including benzo[c]phenanthrene (B127203), in airborne particulate matter. eeer.org Although specific concentration data for this compound is often grouped with other isomers, the general class of benzo[c]phenanthrenes is a recognized component of industrial pollution. For instance, a study in the Sihwa-Banwol industrial complexes in South Korea reported the mean concentration of benzo[c]phenanthrene, which provides an indication of the prevalence of this group of isomers in heavily industrialized zones. eeer.org

Table 1: Mean Concentrations of Selected PAHs in an Industrial Area

CompoundMean Concentration (ng/m³)Maximum Concentration (ng/m³)
Benzo[c]phenanthrene0.402.19
Benz[a]anthracene1.065.82
Triphenylene+Chrysene (B1668918)2.12Not Specified
Benzo[a]pyrene1.2710.41

Data sourced from monitoring in the Sihwa-Banwol industrial complexes. eeer.org

Environmental Partitioning and Fate in Ecosystems (e.g., Association with Sediments and Biota)

The environmental behavior of this compound, like other PAHs, is governed by its physicochemical properties. PAHs are generally characterized by low water solubility and low vapor pressure. epa.gov Consequently, their primary mode of environmental transport is as particulates in air or water. epa.gov This leads to their association with solid matrices in ecosystems.

Due to their hydrophobic nature, PAHs tend to partition from water into organic matter. This is described by the soil sorption coefficient (Koc), which quantifies the equilibrium partitioning between organic carbon in soil or sediment and the liquid phase. mtu.edu This property causes PAHs to accumulate in sediments. Similarly, their high octanol-water partition coefficient (Kow) indicates a tendency to accumulate in the fatty tissues of living organisms, a process known as bioconcentration. epa.govmtu.edu Studies on the environmental fate of phenanthrene (B1679779), a parent PAH, have shown that it can persist in soil, with a significant portion becoming non-extractable soil residue. nih.gov Furthermore, these compounds can undergo vertical migration through the soil column and can be taken up by plants, indicating potential pathways into the food chain. nih.govnih.gov

Advanced Analytical Techniques for Detection and Quantification

The accurate detection and quantification of this compound in complex environmental samples require sophisticated analytical methods, primarily due to the presence of numerous structurally similar isomers.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of PAHs in environmental matrices. cdc.govtdi-bi.com The method involves separating compounds in a gas chromatograph before they are detected and identified by a mass spectrometer. tdi-bi.com For enhanced sensitivity and selectivity, especially at trace levels, the mass spectrometer is often operated in selected ion monitoring (SIM) mode. tdi-bi.com This approach allows for the unambiguous detection of low concentrations of PAHs in samples like tissues and sediments. tdi-bi.com

The choice of capillary column is crucial for separating isomers. shimadzu.com While many PAH isomers can be separated, some, like chrysene and triphenylene, are known to co-elute on standard columns, necessitating careful method development or the use of mass spectral data to distinguish them. shimadzu.commdpi.com Tandem mass spectrometry (GC-MS/MS) offers further improvements in selectivity by monitoring specific precursor-to-product ion transitions, which helps to reduce matrix interferences and achieve lower detection limits. nih.govresearchgate.net

Table 2: Example GC-MS System Configuration for PAH Analysis

ComponentSpecification
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Triple Quadrupole (e.g., Agilent 7000C) or Single Quadrupole (e.g., GCMS-QP2010 Ultra)
Capillary Column Rtx-35 (30 m x 0.32 mm I.D., 0.25 µm df) or HP-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Mode Splitless
Ionization Mode Electron Impact (EI), 70 eV
Detection Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Specifications compiled from various analytical methodologies. nih.govtdi-bi.comshimadzu.com

The analysis of alkylated PAHs presents a significant challenge because a single parent PAH can have numerous isomers with the same degree of alkylation, making their separation by conventional one-dimensional GC difficult, if not impossible. researchgate.net Comprehensive two-dimensional gas chromatography (GCxGC) provides a powerful solution to this problem by offering greatly enhanced peak capacity and resolution.

In GCxGC, the effluent from a primary analytical column is subjected to further separation on a second, shorter column with a different stationary phase. mdpi.com This allows for the separation of compounds that may co-elute on the first column. This technique has been successfully applied to separate and identify multiple methylated PAH isomers with the same molecular weight (242 g/mol ), including five benzo[c]phenanthrene isomers. researchgate.net A study demonstrated the development of a GCxGC method that could separate fourteen methylated PAHs of this molecular weight, twelve of which were subsequently identified and quantified in river sediment. researchgate.net The ability to separate these isomers is critical, as their individual response factors in a detector can vary significantly, and failing to separate them can lead to inaccurate quantification and risk assessment. researchgate.net

Determination of Relative Response Factors for Methylated Benzo[c]phenanthrenes in Analytical Methods

The accurate quantification of methylated polycyclic aromatic hydrocarbons (PAHs), including this compound, in environmental and biological samples is paramount for precise risk assessment. Analytical methods, particularly gas chromatography-mass spectrometry (GC-MS), are frequently employed for the detection and quantification of these compounds. A critical aspect of ensuring the accuracy of these measurements is the determination and application of relative response factors (RRFs) for each specific methylated derivative.

The conventional approach of quantifying alkylated PAHs by using the RRFs of their corresponding parent PAHs can lead to significant inaccuracies, underestimating the actual concentrations by a substantial margin. researchgate.net Research has shown that this practice can result in underestimations by factors ranging from 1.2 to 6.7. researchgate.net This discrepancy underscores the necessity of establishing individual RRFs for each methylated homolog to ensure the reliability of quantitative data.

The determination of RRFs is typically conducted using a multi-point calibration curve established for the analytes of interest. tdi-bi.com This involves preparing calibration solutions with varying concentrations of the target analyte and a suitable internal standard. tdi-bi.comnist.gov The RRF is then calculated for each calibration level. For a calibration to be considered valid, the percent relative standard deviation (%RSD) for the response factors across the different concentration levels must typically be within a stringent limit, often less than or equal to 15% for each analyte. tdi-bi.com

The availability of certified reference materials is fundamental to this process. Institutions such as the National Institute of Standards and Technology (NIST) provide Standard Reference Materials (SRMs) containing certified mass fractions and concentrations of various methyl-substituted PAHs. nist.govnist.gov These SRMs are essential for the calibration of chromatographic instrumentation and for establishing metrologically traceable values. nist.govnist.gov For instance, SRM 1491a is a solution of 18 methyl-substituted PAHs in toluene, intended for calibrating instruments for the determination of these compounds. nist.gov

While specific, publicly available research detailing the experimentally determined RRF for this compound is limited, the principles of its determination follow the established methodologies for other methylated PAHs. The process would involve the use of an authentic analytical standard of this compound and a suitable deuterated internal standard.

The following interactive table illustrates the hypothetical relative response factors for a series of methylated benzo[c]phenanthrenes compared to the parent compound, benzo[c]phenanthrene. This data is for illustrative purposes to demonstrate the expected variation and the importance of determining specific RRFs.

CompoundAssumed RRF (Relative to Benzo[c]phenanthrene)
Benzo[c]phenanthrene1.00
1-Methylbenzo[c]phenanthrene1.15
2-Methylbenzo[c]phenanthrene1.22
3-Methylbenzo[c]phenanthrene (B1616289)1.18
This compound1.25
5-Methylbenzo[c]phenanthrene1.12
6-Methylbenzo[c]phenanthrene (B14748335)1.20

Note: The RRF values in this table are hypothetical and intended to illustrate the concept that the response of methylated PAHs differs from the parent compound.

Biological Interactions and Mechanistic Studies of 4 Methylbenzo C Phenanthrene

DNA Adduct Formation by 4-Methylbenzo[c]phenanthrene and its Metabolites

The metabolic activation of this compound, a polycyclic aromatic hydrocarbon (PAH), leads to the formation of reactive metabolites that can covalently bind to DNA, forming DNA adducts. This process is a critical initiating event in chemical carcinogenesis. The primary reactive metabolites are dihydrodiol epoxides, which exist as multiple stereoisomers. These electrophilic derivatives react predominantly with the purine (B94841) bases in DNA, leading to the formation of bulky adducts that can disrupt normal cellular processes such as replication and transcription. nih.gov

Formation of Stereoisomeric Dihydrodiol Epoxide Adducts

The metabolic activation of benzo[c]phenanthrene (B127203), the parent compound of this compound, results in the formation of four configurationally isomeric 3,4-dihydrodiol 1,2-epoxides. nih.gov These stereoisomers exhibit different reactivities towards DNA. Studies involving the reaction of these four isomers with DNA in vitro have shown that the structure of the DNA (native vs. denatured) can influence the level of adduct formation. For instance, with certain isomers, the amount of product resulting from the reaction with deoxyadenosine (B7792050) in denatured DNA was significantly lower than in native DNA. nih.gov This suggests that the native double-helical structure of DNA can facilitate the intercalation of the hydrocarbon residue, thereby promoting the reaction with adenine (B156593). nih.gov

The stereochemistry of the dihydrodiol epoxide is a crucial determinant of its biological activity. The different spatial arrangements of the hydroxyl and epoxide groups in the bay region of the molecule lead to distinct conformations of the DNA adducts, which in turn influences their biological consequences.

Site-Specific Adduct Formation with Purine Bases (e.g., Adenine, Guanine)

The dihydrodiol epoxide metabolites of benzo[c]phenanthrene react specifically with the exocyclic amino groups of purine bases in DNA, primarily adenine and guanine. nih.gov The reaction can occur via either cis or trans opening of the epoxide ring, leading to a variety of adducts. nih.gov High-pressure liquid chromatography and 32P-postlabeling assays have been instrumental in separating and identifying these individual adducts. nih.gov

For example, the reaction of the four configurational isomers of benzo[c]phenanthrene 3,4-dihydrodiol 1,2-epoxide with deoxyadenosine and deoxyguanosine 3'-phosphates has been studied in detail. nih.gov The resulting products from both cis and trans epoxide ring opening have been characterized, confirming the preferential binding to these purine bases. nih.gov The unusual susceptibility of adenine to reaction with certain benzo[c]phenanthrene diol epoxides is a notable feature. nih.gov

Site-specifically modified oligonucleotides have been synthesized to study the precise location and consequences of these adducts. By incorporating a benzo[c]phenanthrene diol epoxide-deoxyadenosine adduct at a single site within an oligonucleotide, researchers can investigate the impact of the adduct on DNA structure and function. nih.gov

Correlation of DNA Modification with Mutagenic Potential in Experimental Model Systems

A strong correlation exists between the formation of specific DNA adducts by benzo[c]phenanthrene metabolites and their mutagenic potential. The types of mutations induced are often directly related to the specific purine base that has been modified. For instance, the potent carcinogen benzo[c]phenanthrene (4R,3S)-dihydrodiol (2S,1R)-epoxide, which reacts with both adenine and guanine, induces a high frequency of mutations. nih.gov A significant portion of these mutations are transversions, specifically A•T→T•A and G•C→T•A changes. nih.gov The high incidence of mutations at A•T base pairs is consistent with the chemical reactivity of this diol epoxide towards adenine, suggesting that the mutations are targeted to the sites of adduct formation. nih.gov

The mutagenic potential of an adduct is not solely determined by its chemical structure; the sequence context of the DNA also plays a role. nih.gov However, the configuration of the carbon atom at the point of attachment to the DNA base is a major determinant of mutagenic activity. nih.gov Studies have shown that an S configuration at the attachment point is often associated with greater mutagenicity than an R configuration. nih.gov This indicates that a combination of the adduct's structure and the local DNA sequence environment dictates its mutagenic outcome. nih.gov

Table 1: Mutational Specificity of Benzo[c]phenanthrene (4R,3S)-dihydrodiol (2S,1R)-epoxide

Mutation Type Percentage of Total Mutations
Transversions 86%
A•T→T•A High
G•C→T•A High

Data derived from studies on the supF gene of the pS189 shuttle vector. nih.gov

Cellular Response Studies in in vitro Models (excluding human clinical trials)

In vitro cell culture models are essential tools for investigating the cellular responses to chemical compounds like this compound and its derivatives. These studies provide insights into mechanisms of cytotoxicity and potential therapeutic applications.

Investigations of Cytotoxic Activity in Hep-2 Cell Lines

The cytotoxic activity of various benzo[c]phenanthrene derivatives has been evaluated against the human epidermoid carcinoma cell line, Hep-2. researchgate.netacademie-sciences.fr The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method to assess cell viability and determine the concentration of a compound required to inhibit cell proliferation by 50% (IC50). researchgate.netacademie-sciences.fr

Studies on newly synthesized polyaromatic secondary amines derived from a benzo[c]phenanthrene ketone have demonstrated their cytotoxic effects on Hep-2 cells. researchgate.net Similarly, novel polyaromatic alcohols based on a benzo[c]phenanthrene moiety have also been tested for their in vitro cytotoxicity against Hep-2 cells. academie-sciences.fr One such derivative, a 1,3-diol, exhibited significant cytotoxicity against this cell line, with an IC50 value of 0.7 µg/mL. academie-sciences.fr

Table 2: Cytotoxicity of a Benzo[c]phenanthrene Derivative against Human Cancer Cell Lines

Compound Cell Line IC50 (µg/mL)
1-(benzo[c]phenanthren-2-yl)-3-phenylpropane-1,3-diol Hep-2 0.7
1-(benzo[c]phenanthren-2-yl)-3-phenylpropane-1,3-diol Caco-2 0.6

Data from in vitro cytotoxicity studies using the MTT assay. academie-sciences.fr

Structure-Biological Activity Relationships and Classification

The biological activity of benzo[c]phenanthrene and its derivatives is intrinsically linked to their chemical structure. Specific structural features determine their metabolic activation, reactivity towards biological macromolecules like DNA, and ultimately their cytotoxic and carcinogenic potential.

The planarity of the polycyclic aromatic system, the presence and position of methyl groups, and the stereochemistry of the dihydrodiol epoxide metabolites are all critical factors. For instance, the "bay region" diol epoxides are particularly potent carcinogens, and their biological activity is highly dependent on the relative orientation of the hydroxyl and epoxide groups. researchgate.net

The International Agency for Research on Cancer (IARC) has classified benzo[c]phenanthrene as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans." nih.gov This classification is based on sufficient evidence of carcinogenicity in experimental animals and other relevant data. nih.gov

The study of structure-activity relationships is crucial for understanding the mechanisms of action of these compounds and for predicting the potential hazards of related structures. For example, the introduction of methyl groups can alter the electronic properties and steric hindrance of the molecule, potentially influencing its metabolic activation and tumorigenicity. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Benzo[c]phenanthrene
Benzo[c]phenanthrene 3,4-dihydrodiol 1,2-epoxide
Deoxyadenosine
Deoxyguanosine
Benzo[c]phenanthrene (4R,3S)-dihydrodiol (2S,1R)-epoxide
1-(benzo[c]phenanthren-2-yl)-3-phenylpropane-1,3-diol

Comparative Studies of Isomeric Forms and Their Biological Activity

The biological activity of methylbenzo[c]phenanthrenes is significantly influenced by the position of the methyl group on the aromatic ring structure. This substitution pattern dictates the molecule's metabolic fate and its subsequent interaction with cellular macromolecules, ultimately determining its toxicological and carcinogenic potential. Comparative studies of different isomers of methylbenzo[c]phenanthrene have revealed marked differences in their biological effects, ranging from developmental toxicity to tumorigenicity.

Research into the developmental toxicity of methylated benzo[c]phenanthrene (BCP) isomers has provided valuable insights into their structure-activity relationships. A study utilizing the embryonic zebrafish model assessed the effects of various alkylated BCPs. In this comparative analysis, 2- and 3-methylbenzo[c]phenanthrene (B1616289) (MBCP) were found to induce morphological effects, with 3-MBCP exhibiting greater potency. nih.gov In contrast, 4- and 5-MBCP did not produce any observable morphological or behavioral changes in the zebrafish embryos. nih.gov

Interestingly, the study also highlighted a divergence in the isomers' ability to induce the expression of cytochrome P450 1A (cyp1a), a key enzyme in the metabolic activation of polycyclic aromatic hydrocarbons (PAHs). Of the isomers tested, only this compound was observed to induce cyp1a expression. nih.gov This suggests that the metabolic pathways and the ultimate biological consequences of exposure can vary significantly even with subtle changes in the methyl group's location.

The following table summarizes the developmental toxicity and cyp1a induction for different methylbenzo[c]phenanthrene isomers based on the zebrafish model study. nih.gov

Interactive Data Table: Developmental Toxicity of Methylbenzo[c]phenanthrene Isomers in Zebrafish Embryos

IsomerMorphological EffectsBehavioral Effectscyp1a Induction
2-Methylbenzo[c]phenanthreneYesNoNo
3-Methylbenzo[c]phenanthreneYes (more potent)NoNo
This compoundNoNoYes
5-Methylbenzo[c]phenanthreneNoNoNo

In the context of carcinogenicity, some isomers of methylbenzo[c]phenanthrene have been classified based on their activity. According to a document from the Canadian Council of Ministers of the Environment, 3-methylbenzo[c]phenanthrene, this compound, 5-methylbenzo[c]phenanthrene, and 6-methylbenzo[c]phenanthrene (B14748335) have been listed as "inactive". ccme.ca It is important to note that the specific bioassay or experimental context for this classification is not detailed in the provided source.

For instance, in studies of other methylated PAHs like benzo[a]pyrene, the position of the methyl group has been shown to dramatically alter tumor-initiating activity. scilit.com Methyl substitutions in certain positions can enhance carcinogenicity, while substitutions in other positions can diminish or abolish it. scilit.com This principle likely extends to the methylbenzo[c]phenanthrene series, where the specific location of the methyl group would sterically and electronically influence the enzymatic reactions that lead to detoxification or metabolic activation.

Advanced Materials and Niche Applications of 4 Methylbenzo C Phenanthrene Derivatives

Investigation for Potential Use in Synthesizing New Materials with Unique Properties

The synthesis of novel materials derived from 4-Methylbenzo[c]phenanthrene is an area of active research, driven by the quest for organic compounds with exceptional properties. The core structure of this compound, a polycyclic aromatic hydrocarbon (PAH), offers a robust and tunable scaffold. Scientists are employing various synthetic strategies to functionalize this core, aiming to create materials with enhanced thermal stability, specific electronic behavior, and unique photophysical responses.

One common approach involves the introduction of electron-donating or electron-withdrawing groups to the this compound backbone. This functionalization can significantly alter the frontier molecular orbital (HOMO and LUMO) energy levels of the molecule, thereby influencing its charge transport properties and its absorption and emission of light. For instance, the strategic placement of amine or cyano groups can modulate the compound's behavior as a p-type (hole-transporting) or n-type (electron-transporting) semiconductor.

A general approach to the synthesis of functionalized benzo[c]phenanthrene (B127203) derivatives involves palladium-catalyzed cross-coupling reactions. researchgate.net This allows for the precise introduction of a wide range of substituents, enabling the fine-tuning of the material's properties. The versatility of these synthetic methods allows for the creation of a diverse library of this compound derivatives, each with a potentially unique set of properties.

Table 1: Synthetic Approaches to Functionalized Benzo[c]phenanthrene Derivatives

Synthesis MethodDescriptionPotential Advantages
Palladium-Catalyzed Cross-CouplingFormation of carbon-carbon and carbon-heteroatom bonds to attach various functional groups.High efficiency, good functional group tolerance, and regioselectivity.
Friedel-Crafts ReactionElectrophilic aromatic substitution to introduce alkyl or acyl groups.Well-established method for modifying aromatic rings.
Diels-Alder ReactionA [4+2] cycloaddition to construct the polycyclic framework.Can be used to build the core structure with specific functionalities.
Photocyclization of StilbenesA light-induced reaction to form the phenanthrene (B1679779) core. academie-sciences.frAn efficient method for creating the fundamental aromatic system. academie-sciences.fr

The unique properties of these newly synthesized materials are then rigorously characterized. Techniques such as cyclic voltammetry are used to determine their electrochemical behavior, including their oxidation and reduction potentials, which are crucial for understanding their suitability for electronic applications. Spectroscopic methods, including UV-visible absorption and photoluminescence spectroscopy, reveal their optical properties, such as the wavelengths of light they absorb and emit.

Integration into Organic Light-Emitting Devices (OLEDs) and Other Optoelectronic Technologies

The promising electronic and optical properties of phenanthrene derivatives, including those based on the benzo[c]phenanthrene scaffold, have made them attractive candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic technologies. academie-sciences.fr In an OLED, organic materials are sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected into the organic layers, where they recombine to form excitons, which then decay to emit light.

Derivatives of benzo[c]phenanthrene are being investigated for various roles within the OLED architecture. Their inherent fluorescence and phosphorescence capabilities make them suitable for use as emitter materials, which are responsible for generating light. By modifying the chemical structure of this compound, the color of the emitted light can be tuned across the visible spectrum.

Furthermore, the tunable charge-transport properties of these derivatives allow for their use as hole-transporting layers (HTLs) or electron-transporting layers (ETLs). An efficient OLED requires a balanced injection and transport of holes and electrons to the emissive layer to maximize the recombination efficiency. The ability to engineer this compound derivatives with specific HOMO and LUMO energy levels is therefore critical for optimizing device performance. Research into cyanophenanthrene derivatives has shown that they can be good candidates for electron-injection and hole-blocking layers in OLEDs.

Table 2: Potential Roles of this compound Derivatives in OLEDs

OLED LayerFunctionDesired Properties of this compound Derivative
Emissive Layer (EML)Generates light through the decay of excitons.High photoluminescence quantum yield, specific emission color, good thermal stability.
Hole Transport Layer (HTL)Facilitates the movement of holes from the anode to the emissive layer.High hole mobility, appropriate HOMO level for efficient hole injection.
Electron Transport Layer (ETL)Facilitates the movement of electrons from the cathode to the emissive layer.High electron mobility, appropriate LUMO level for efficient electron injection.
Host MaterialIn phosphorescent OLEDs, the host material facilitates energy transfer to the phosphorescent dopant.High triplet energy level, good charge transport properties.

While specific performance data for OLEDs incorporating this compound is not yet widely published, the broader class of phenanthrene derivatives has shown significant promise. academie-sciences.fr The ongoing research into the synthesis and characterization of novel this compound derivatives is expected to lead to the development of high-performance materials for next-generation OLED displays and solid-state lighting. The ability to tailor their properties through chemical modification makes them a highly versatile class of compounds for a range of optoelectronic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methylbenzo[c]phenanthrene, and how can its structural purity be validated?

  • Methodological Answer :

  • Synthesis : Friedel-Crafts alkylation is a common method, where phenanthrene derivatives are alkylated using methyl halides. For example, 1,2-Dimethylphenanthrene synthesis involves substituting methyl groups at specific positions on the phenanthrene backbone .
  • Purity Validation :
  • Gas Chromatography (GC) : Use non-polar (e.g., DB-5) or polar columns (e.g., HP-INNOWax) with temperature programming (e.g., 50°C to 300°C at 8°C/min). Kovats retention indices (RI) can be cross-referenced with literature values (e.g., RI = 2450 on DB-5) .
  • Spectroscopy : High-pressure infrared (IR) and Raman spectroscopy under controlled conditions (e.g., 1.65 GPa pressure) detect intramolecular vibrational shifts and confirm structural integrity .

Q. What chromatographic parameters are critical for separating this compound from co-eluting PAHs?

  • Methodological Answer :

  • Column Selection : Polar columns like HP-88 or CP-Sil 8 CB improve resolution for methylated PAHs.
  • Temperature Gradients : Optimize using a 50°C initial hold (2 min), followed by 8°C/min ramping to 300°C .
  • Retention Index (RI) Matching : Compare experimental RI values (e.g., 2450–2500 on DB-5) to standardized databases to confirm identity .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize biodegradation of this compound in contaminated soils?

  • Methodological Answer :

  • Experimental Design : Use Box-Behnken Design (BBD) to test variables (pH: 6–9, temperature: 20–40°C, substrate concentration: 50–100 ppm, incubation time: 7–21 days). Analyze interactions via ANOVA in software like Design Expert .
  • Validation : Conduct triplicate degradation assays with abiotic controls and monitor via HPLC (C18 column, 254 nm detection). Statistical significance (p < 0.05) confirms model reliability .

Q. How should researchers reconcile contradictory metabolite profiles in microbial degradation studies?

  • Methodological Answer :

  • Multi-Analyte Detection : Combine GC-MS, NMR, and HPLC to identify intermediates (e.g., cis-diols, diphenic acid). For example, Mycobacterium sp. produces both 9,10-anthraquinone and ring-fission products, requiring spectral matching (e.g., UV-Vis, 13C^{13}\text{C} NMR) .
  • Enzyme Assays : Quantify dioxygenase activity to distinguish between competing pathways (e.g., angular vs. lateral dioxygenation) .

Q. What experimental protocols minimize artifacts in soil adsorption studies of this compound?

  • Methodological Answer :

  • Batch Equilibrium Method : Use air-dried soil spiked with 150 mg/kg compound, pre-equilibrated for 24 h. Measure dissolved organic matter (DOM) via UV-254 nm to correct for solubilization effects .
  • Control for Root Exudates : Add artificial root exudates (ARE) at 0–100 mg/L to mimic rhizosphere conditions. Linear sorption models (Kd, Koc) quantify DOM interference .

Q. What factors govern the efficiency of Fenton-like degradation for this compound?

  • Methodological Answer :

  • Catalyst Optimization : Test schwertmannite loading (0.5–2 g/L) with H2_2O2_2 (100–300 mg/L) at pH 3–5. Monitor degradation via LC-MS and optimize using pseudo-first-order kinetics .
  • pH Sensitivity : Acidic conditions (pH 3.0) enhance hydroxyl radical generation, but pH >5.0 reduces iron availability .

Q. How can functional gene arrays (e.g., GeoChip) elucidate microbial community responses to this compound exposure?

  • Methodological Answer :

  • DNA Hybridization : Amplify community DNA with Cy5 labeling and hybridize to GeoChip 2.0 probes targeting PAH-RHDα genes. Compare spiked vs. control soils via Shannon diversity indices .
  • Metagenomic Validation : Pair with 16S rRNA sequencing to link functional shifts to taxa (e.g., Sphingobium dominance) .

Q. How does high-pressure photoluminescence (PL) analysis reveal conformational changes in this compound crystals?

  • Methodological Answer :

  • Pressure-Dependent PL : Compress crystals up to 1.65 GPa using diamond anvil cells. A 5-fold PL intensity increase indicates reduced non-radiative decay due to restricted molecular motion .
  • In Situ Spectroscopy : Correlate IR/Raman shifts (e.g., C-H stretching at 3050 cm1^{-1}) with emission trends to map conformational stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.